Photochemical Quantum Yield Superiority Over O-Alkylated Derivatives in Ruthenium PACT Complexes
The photoactivatable Ru(II) complex [Ru(bpy)2(L)]2+, where L is 1,3-bis(methylthio)-2-propanol (Complex [1]2+), demonstrates a significantly higher photosubstitution quantum yield (Φ443) for its first ligand dissociation step compared to its O-methylated derivative, complex [2]2+ [1]. This difference is critical for the efficiency of light-induced drug activation [1].
| Evidence Dimension | Photosubstitution Quantum Yield (Φ443) for Step 1 Ligand Dissociation |
|---|---|
| Target Compound Data | Φ443 = 0.16 [Ru(bpy)2(L)]2+ where L = 1,3-bis(methylthio)-2-propanol |
| Comparator Or Baseline | Φ443 = 0.09 for [Ru(bpy)2(L')]2+ where L' = 1,3-bis(methylthio)-2-methoxypropane |
| Quantified Difference | Target compound yields a 78% higher quantum efficiency for the first photosubstitution step. |
| Conditions | Irradiation with blue light in water; quantum yields derived from global fitting of UV-vis absorption spectral time evolution [1]. |
Why This Matters
Higher quantum yield translates to a more efficient and rapid photochemical response, a key performance indicator for selecting a ligand scaffold in photoactivated chemotherapy (PACT) applications.
- [1] S. Bonnet, et al. Diastereoselective Synthesis and Two-Step Photocleavage of Ruthenium Polypyridyl Complexes Bearing a Bis(thioether) Ligand. Inorganic Chemistry, 2019, 58, 17, 11689-11698. DOI: 10.1021/acs.inorgchem.9b01651 View Source
